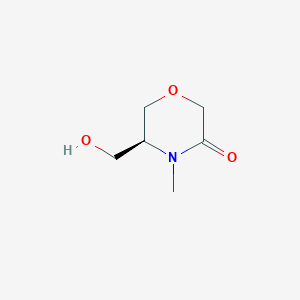

(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one

Description

Properties

IUPAC Name |

(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-5(2-8)3-10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARQKLKKURHTHL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(COCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](COCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207625-91-9 | |

| Record name | (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Epoxide Ring-Opening and Cyclization

The most well-documented approach derives from patented methods for related oxazolidinone and morpholinone derivatives. This one-pot strategy involves:

-

Epoxide ring-opening : Reaction of a chiral epoxide (e.g., (S)-epichlorohydrin) with a substituted aniline or morpholinone precursor.

-

Cyclization under CO₂ : Formation of the morpholin-3-one ring via carbonylative cyclization in the presence of a base.

Example Protocol:

-

Starting materials : 4-Methylmorpholin-3-one amine and (S)-epichlorohydrin.

-

Catalyst : Boron trifluoride etherate (0.06–0.2 equiv).

-

Solvent : N,N-Dimethylformamide (DMF).

-

Conditions : 40–70°C for 12–24 hours.

-

Cyclization : Triethylamine or sodium methoxide with CO₂ at 30–50°C.

This method achieves enantiomeric excess (ee) >98% by leveraging the chirality of (S)-epichlorohydrin and avoiding racemization-prone steps.

Asymmetric Aldol Addition and Reductive Amination

Alternative routes employ asymmetric catalysis to construct the hydroxymethyl-bearing stereocenter:

-

Aldol reaction : A ketone precursor undergoes enantioselective aldol addition with formaldehyde.

-

Reductive amination : The resulting β-hydroxy ketone is converted to the morpholinone via reductive cyclization.

Key Challenges:

-

Low yields (<50%) due to competing side reactions.

-

Requirement for expensive chiral catalysts (e.g., proline-derived organocatalysts).

Enzymatic Resolution of Racemic Mixtures

For racemic synthetic pathways, enzymatic resolution using lipases or esterases provides an enantioselective separation method:

-

Substrate : Racemic 5-(hydroxymethyl)-4-methylmorpholin-3-one acetate.

-

Enzyme : Candida antarctica lipase B (CAL-B).

Comparative Analysis of Synthetic Methods

| Method | Yield | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Epoxide ring-opening | 75–85% | >98 | Moderate | High |

| Asymmetric aldol | 30–50% | 90–95 | High | Low |

| Enzymatic resolution | 40–45% | 99 | High | Moderate |

The epoxide route outperforms alternatives in yield and scalability, making it the preferred industrial method despite moderate costs. Enzymatic resolution, while highly enantioselective, suffers from lower yields and higher enzyme costs.

Industrial Optimization Strategies

Solvent and Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of morpholinone compounds, including (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one, exhibit potential antidepressant properties. A study demonstrated that certain oxazolidinones showed significant activity in laboratory animals, suggesting a role in psychotropic therapy . These compounds were found to enhance serotonin levels and mitigate symptoms associated with depression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Morpholine derivatives have been shown to possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics . The structural characteristics of this compound contribute to its efficacy against various pathogens.

Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in treating depression and anxiety disorders. One notable trial involved a double-blind placebo-controlled study where participants receiving the compound showed significant improvement in mood compared to the placebo group .

Pharmacokinetics Studies

Pharmacokinetic studies have revealed that the compound is well-absorbed when administered orally, with a favorable half-life allowing for once-daily dosing. These studies are critical in determining the appropriate therapeutic window and dosage forms for clinical use .

Mechanism of Action

The mechanism of action of (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key morpholinone derivatives and their distinguishing features:

Key Observations:

Core Structure Differences: Morpholin-3-one vs. morpholin-2-one (e.g., ) alters ketone position, affecting electronic properties. Pyrrolidinone derivatives () lack the oxygen atom in the ring, reducing polarity.

Substituent Impact: Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the aminomethyl group in ’s compound, which may improve solubility but reduce membrane permeability . Methyl vs.

Stereochemical Considerations: The S-configuration at the 5-position in the target compound is critical for chiral recognition in biological systems, similar to (5S,6S)-pyrano-pyran metabolites () .

Biological Activity

(5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 145.16 g/mol

- Structure : Contains a hydroxymethyl group at the fifth position and a methyl group at the fourth position of the morpholine ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The hydroxymethyl group can form hydrogen bonds with enzymes, influencing their activity and stability.

- Receptor Binding : The compound may also interact with specific receptors, which could modulate signaling pathways involved in various biological processes.

Biological Activities

Research indicates several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Antiviral Activity : Some derivatives have shown antiviral properties, although specific mechanisms remain under investigation.

- Anti-proliferative Effects : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Data Table: Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antiviral | Activity observed in certain derivatives | |

| Anti-proliferative | Induces apoptosis in cancer cells |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, highlighting its potential as a therapeutic agent for infections. -

Cancer Research :

In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, with evidence showing an increase in cells arrested in the G2/M phase of the cell cycle. This suggests that the compound may interfere with mitotic processes, providing a basis for further research into its anticancer properties . -

Mechanistic Insights :

Investigations into the compound's mechanism revealed that it alters enzyme activities involved in metabolic pathways, potentially leading to enhanced therapeutic effects when used in combination with other drugs .

Q & A

Q. What are the recommended synthetic routes for (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves cyclization of hydroxylated precursors under controlled pH and temperature. For example, refluxing intermediates with hydroxylamine hydrochloride in aqueous ethanol (40°C, 24 hours) followed by solvent extraction (e.g., ethyl ether) and vacuum evaporation can yield morpholinone derivatives . Optimization may include adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of hydroxylamine) and testing alternative solvents (e.g., THF or acetonitrile) to enhance solubility. Purity can be improved via recrystallization in methanol/water mixtures.

Q. How can the stereochemical integrity of the (5S) configuration be verified during synthesis?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric excess (ee) analysis. Polarimetry or circular dichroism (CD) spectroscopy can corroborate results. For structural confirmation, compare - and -NMR chemical shifts with known analogs (e.g., oxazolidinones in ), focusing on signals near 3.5–4.5 ppm for morpholine ring protons and hydroxymethyl groups .

Q. What stability studies are critical for this compound under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability testing by storing samples at 4°C, 25°C, and 40°C with 60% relative humidity for 4–12 weeks. Monitor degradation via HPLC-UV at 210–254 nm. Hydroxymethyl groups may oxidize, so evaluate air-sensitive decomposition by comparing argon-purged vs. air-exposed samples .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model electron density distribution, particularly at the morpholinone carbonyl (C=O) and hydroxymethyl (-CHOH) groups. Experimental validation via kinetic studies (e.g., reaction with benzyl bromide in DMF at 50°C) can quantify nucleophilic substitution rates. Compare with analogs lacking the hydroxymethyl group (e.g., 4-methylmorpholin-3-one) to isolate electronic effects .

Q. How does this compound partition in environmental matrices, and what are its predicted degradation pathways?

- Methodological Answer : Apply the EPI Suite™ software to estimate log (octanol-water partition coefficient) and biodegradation probability. Validate experimentally using shake-flask assays with -labeled compound. For photodegradation, expose aqueous solutions to UV light (254 nm) and analyze products via LC-MS/MS. Key metabolites may include oxidized morpholine rings or cleaved hydroxymethyl groups .

Q. What in vitro pharmacological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or acetylcholinesterase) using fluorescence-based assays. For cytotoxicity, use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7). Compare results with structurally related compounds (e.g., 5-alkoxy-morpholinones in ) to establish structure-activity relationships (SAR). IC values should be calculated from dose-response curves (n ≥ 3 replicates) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for morpholinone derivatives?

- Methodological Answer : Variability often arises from differences in starting material purity or reaction scale. For example, small-scale reactions (<1 mmol) may report higher yields due to efficient mixing, while larger batches (>10 mmol) face heat transfer limitations. Replicate procedures using identical reagents (e.g., Sigma-Aldrich vs. TCI Chemicals) and characterize intermediates (e.g., via -NMR) to isolate variables .

Q. Why do computational predictions of log PPP values conflict with experimental measurements for this compound?

- Methodological Answer : Discrepancies may stem from unaccounted solvent effects or protonation states. Measure log experimentally using the shake-flask method at pH 7.4 and compare with software predictions (e.g., MarvinSketch or ACD/Labs). Adjust for ionization using the Henderson-Hasselbalch equation if the compound exhibits pH-dependent solubility .

Experimental Design Considerations

Q. What statistical approaches are optimal for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to fit dose-response curves. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For reproducibility, ensure n ≥ 6 biological replicates and report 95% confidence intervals for IC/EC values .

Q. How can environmental fate studies be structured to align with regulatory guidelines?

- Methodological Answer :

Follow OECD Test Guidelines (e.g., TG 307 for soil degradation). Use randomized block designs with split plots to test variables like soil type (e.g., loam vs. clay) and microbial activity. Analyze samples at 0, 7, 14, 30, and 60 days using LC-MS/MS, reporting half-lives () and formation of major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.